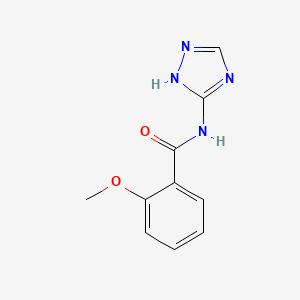![molecular formula C18H25N3O3S B5568145 (4-{3-[(1-ethyl-1H-benzimidazol-2-yl)thio]propanoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5568145.png)
(4-{3-[(1-ethyl-1H-benzimidazol-2-yl)thio]propanoyl}-1,4-oxazepan-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-{3-[(1-ethyl-1H-benzimidazol-2-yl)thio]propanoyl}-1,4-oxazepan-6-yl)methanol” is a complex organic molecule. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . This moiety is known for its wide range of chemical and biological properties . The compound also contains a thiosemicarbazone moiety, which is found in several molecules with a wide range of biological activities .
Synthesis Analysis
The synthesis of this compound could involve several steps. For instance, a related compound was synthesized in two steps . In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield. The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded a related compound .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy were used to establish the structure of a synthesized compound .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of reactive moieties such as the benzimidazole and thiosemicarbazone groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the IR, 1H-NMR, 13C-NMR, and HRMS spectral data can provide information about the compound’s properties .Scientific Research Applications
Synthesis Processes and Chemical Behavior
- Synthesis and Structure of Novel Compounds: A study by Tumkevičius et al. (2003) describes the synthesis and structure of benzimidazo[1,2-c][1,2,3]thiadiazoles, showcasing the reaction of related compounds with various nucleophiles, providing insights into the chemical behavior and potential applications in material science and organic synthesis (Tumkevičius et al., 2003).
- Catalysis and Oxidation Processes: Ghorbanloo and Alamooti (2017) discuss the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, serving as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This highlights the compound's role in enhancing catalytic efficiency and sustainability in chemical reactions (Ghorbanloo & Alamooti, 2017).
Molecular Aggregation and Photoreactions
- Molecular Aggregation Studies: Matwijczuk et al. (2016) explored the effects of molecular aggregation in similar benzimidazole derivatives, which can have implications for understanding the photophysical properties and designing materials with specific optical characteristics (Matwijczuk et al., 2016).
- Photoreactions: Research by Mahran et al. (1983) into the photoreactions of benzimidazole derivatives in the presence of singlet oxygen provides valuable data on how these compounds interact under specific conditions, which can be relevant for applications in photochemistry and the development of photostable materials (Mahran et al., 1983).
Future Directions
The future directions for the study of this compound could include further investigation into its potential uses in the treatment of various diseases, given the wide range of biological activities displayed by compounds containing benzimidazole and thiosemicarbazone moieties . Additionally, further studies could explore its potential use in the fabrication of electronic devices .
properties
IUPAC Name |
3-(1-ethylbenzimidazol-2-yl)sulfanyl-1-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-2-21-16-6-4-3-5-15(16)19-18(21)25-10-7-17(23)20-8-9-24-13-14(11-20)12-22/h3-6,14,22H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMYZJDMSBTCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCCC(=O)N3CCOCC(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-chlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5568069.png)

![8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5568075.png)
![5-cyclohexyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5568079.png)

![3-nitro-1-phenoxydibenzo[b,f]oxepine](/img/structure/B5568088.png)
![2-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5568093.png)
![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568096.png)

![1-methyl-6-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5568106.png)

![6-({[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5568126.png)
![2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid](/img/structure/B5568147.png)
![4-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5568156.png)